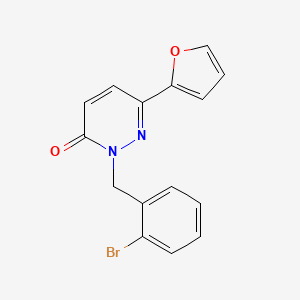

2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Description

2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a bromobenzyl group and a furan ring attached to a pyridazinone core

Properties

IUPAC Name |

2-[(2-bromophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSZFQGRSKNWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl bromide and furan-2-carboxylic acid.

Formation of Pyridazinone Core: The pyridazinone core is formed through a cyclization reaction involving the starting materials under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Introduction of Substituents: The bromobenzyl and furan groups are introduced through nucleophilic substitution reactions, where the bromobenzyl bromide reacts with the pyridazinone intermediate in the presence of a suitable catalyst (e.g., palladium) and a ligand (e.g., triphenylphosphine).

Industrial Production Methods

Industrial production of 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for further drug development.

- Anticancer Activity : Preliminary studies indicate that pyridazinone derivatives exhibit significant anticancer properties. Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The exact mechanisms and efficacy of 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one in this context require further investigation .

Antiviral Research

The compound may also play a role in antiviral research. Compounds structurally related to pyridazinones have been shown to inhibit viral enzymes, such as reverse transcriptase associated with HIV, suggesting that 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one could be evaluated for similar activity .

Biological Studies

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Binding : It has the potential to bind to various receptors, modulating cellular responses.

- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation .

Case Studies and Research Findings

Research on similar compounds has demonstrated promising results:

- A study indicated that certain pyridazinone derivatives showed significant inhibition against cancer cell lines, with varying IC50 values across different studies .

- Another investigation into the antiviral properties of related compounds highlighted their potential in inhibiting HIV replication, which could be relevant for future studies on 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one .

Mechanism of Action

The mechanism of action of 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

2-(2-methylbenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.

2-(2-nitrobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure with a nitro group instead of bromine.

Uniqueness

2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents.

Biological Activity

The compound 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is , with a molecular weight of approximately 331.16 g/mol. The compound features a pyridazine ring substituted with a bromobenzyl group and a furan ring, which are significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.16 g/mol |

| CAS Number | 1219556-28-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one. The compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound have been reported in various studies, showcasing its effectiveness against specific pathogens:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, which are critical for bacterial growth and survival .

The mechanism of action for 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves several biochemical pathways:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein synthesis.

- Disruption of Nucleic Acid Synthesis : It may inhibit enzymes involved in DNA and RNA replication.

- Biofilm Formation Inhibition : Studies indicate that this compound has moderate-to-good antibiofilm activity against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis), suggesting potential applications in treating biofilm-associated infections .

Case Studies

Several case studies have documented the biological activity of related pyridazine compounds, providing insights into their therapeutic potential:

- Antibacterial Efficacy : A study demonstrated that derivatives similar to 2-(2-bromobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one exhibited significant antibacterial activity against resistant strains, outperforming traditional antibiotics like ciprofloxacin .

- Antifungal Properties : In vitro tests revealed that the compound also exhibits antifungal activity against Candida species, indicating its broad-spectrum efficacy .

- Cytotoxicity Studies : Research on related compounds showed promising results in cytotoxicity assays against cancer cell lines, suggesting potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.